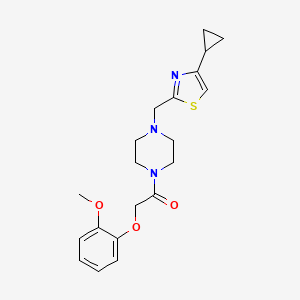

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone

Description

This compound belongs to the class of piperazinyl-ethanone derivatives, characterized by a central piperazine ring linked to a thiazole moiety substituted with a cyclopropyl group and a 2-methoxyphenoxy side chain. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate antiproliferative, antimicrobial, and receptor-binding activities .

Properties

IUPAC Name |

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-25-17-4-2-3-5-18(17)26-13-20(24)23-10-8-22(9-11-23)12-19-21-16(14-27-19)15-6-7-15/h2-5,14-15H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFUPDXAGIZLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic compound characterized by its complex structure, which includes a thiazole ring, a piperazine moiety, and a methoxyphenoxy group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases.

Structural Features

The structural formula of the compound is represented as follows:

Key features include:

- Thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.

- Piperazine ring : Often associated with psychoactive effects and used in various therapeutic agents.

- Methoxyphenoxy group : This functional group can enhance lipophilicity and bioavailability.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : The thiazole ring can be synthesized through reactions involving thiourea and α-haloketones.

- Piperazine Introduction : The thiazole derivative is reacted with piperazine to form the piperazinyl derivative.

- Methoxyphenoxy Addition : Finally, the piperazinyl derivative is coupled with methoxyphenol derivatives to yield the target compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antimicrobial Activity

Studies indicate that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Research has demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation. In vitro studies suggest that this compound may induce apoptosis in cancer cells, possibly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Neuropharmacological Effects

Given the presence of the piperazine ring, there is potential for neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Thiazole Derivatives as Antimicrobials : A study published in Journal of Medicinal Chemistry found that thiazole derivatives showed potent activity against resistant strains of bacteria, highlighting their potential as new antibiotics .

- Piperazine Analogues in Cancer Therapy : Research indicated that piperazine-based compounds could effectively inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer treatment .

- Neuroactive Compounds : A review article summarized various piperazine derivatives' roles in modulating neurotransmitter receptors, emphasizing their therapeutic potential in psychiatric disorders .

Comparative Analysis

A comparative analysis with structurally related compounds provides insights into how variations affect biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-(Thiazol-2-yl)piperazin-1-yl)-2-(phenoxy)ethanone | Thiazole and phenoxy groups | Lacks cyclopropyl substitution |

| 1-(4-(Cyclopropylthiazol-2-yl)methyl)piperazin | Cyclopropyl group enhances stability | Potentially improved binding affinity |

Scientific Research Applications

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone exhibits several biological activities:

- Anticancer Properties : Studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Its interaction with specific molecular targets, such as enzymes involved in cancer progression, enhances its therapeutic potential.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways. This makes it a candidate for treating chronic inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, potentially useful in developing new antibiotics.

Anticancer Research

A study conducted on the anticancer efficacy of this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.

Anti-inflammatory Studies

In another research project, the compound was evaluated for its anti-inflammatory properties using animal models of arthritis. The findings revealed a marked reduction in joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 4-cyclopropylthiazole and 2-methoxyphenoxy groups. Below is a comparative analysis with key analogs:

Key Observations :

- Thiazole vs. Tetrazole : The target compound’s thiazole group (a five-membered ring with sulfur and nitrogen) may enhance metabolic stability compared to tetrazole-containing analogs (e.g., 7e, 7j), which are more polar and prone to hydrolysis .

- Cyclopropyl vs.

- 2-Methoxyphenoxy vs. Aryloxy: The 2-methoxyphenoxy group offers electron-donating effects, contrasting with electron-withdrawing groups like nitro (7n, ) or bromo (7j, ), which could modulate receptor-binding affinity .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs with similar lipophilicity (e.g., 7k, 7o in ) melt between 150–160°C, suggesting a comparable range .

- Solubility: The 2-methoxyphenoxy group may improve aqueous solubility relative to more hydrophobic substituents (e.g., trifluoromethyl in 7f, ) .

Q & A

Q. 1.1. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, starting with piperazine functionalization, followed by introducing the cyclopropylthiazole and methoxyphenoxy moieties. Key steps include:

- Nucleophilic substitution to attach the cyclopropylthiazole group to the piperazine ring .

- Coupling reactions (e.g., Mitsunobu or SN2) to link the ethanone backbone to the methoxyphenoxy group .

- Optimization : Control reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF), and stoichiometry of reagents to minimize side products. Use HPLC to monitor intermediates and confirm purity (>95%) .

Q. 1.2. Which analytical techniques are critical for structural characterization and purity assessment?

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, methoxy singlet at δ 3.8 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₃H₂₈N₃O₃S) .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm; retention time consistency ensures batch reproducibility .

Q. 1.3. How can researchers design preliminary biological activity screens for this compound?

- In vitro assays : Test against target enzymes (e.g., kinases, proteases) or cell lines (cancer, microbial). For example:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Anti-inflammatory potential : COX-2 inhibition assays using recombinant enzymes .

- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to establish IC₅₀ values .

Advanced Research Questions

Q. 2.1. How can contradictory data between studies on biological activity be resolved?

Discrepancies may arise from:

- Purity variations : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC and repeat assays with rigorously purified batches .

- Assay conditions : Differences in buffer pH, temperature, or cofactors. Standardize protocols (e.g., ATP concentration in kinase assays) .

- Structural confirmation : Re-analyze compound identity using X-ray crystallography if NMR data are ambiguous .

Q. 2.2. What computational methods are suitable for studying structure-activity relationships (SAR) and target interactions?

- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., COX-2 or bacterial topoisomerases). Focus on key interactions:

- Cyclopropylthiazole’s hydrophobic pocket engagement.

- Methoxyphenoxy group’s hydrogen bonding with catalytic residues .

- QSAR modeling : Corrogate substituent effects (e.g., replacing cyclopropyl with methyl) on bioactivity using regression analysis .

Q. 2.3. How can metabolic stability and in vivo pharmacokinetics be evaluated?

- Liver microsome assays : Incubate with human/rat microsomes to measure half-life (t₁/₂) and identify major metabolites via LC-MS .

- Plasma stability : Assess degradation in plasma (37°C, pH 7.4) over 24 hours .

- Pharmacokinetic profiling : Administer intravenously/orally to rodents; collect blood samples for AUC and bioavailability calculations .

Q. 2.4. What strategies improve selectivity for a target protein over related isoforms?

- Kinase profiling panels : Screen against 50+ kinases to identify off-target binding. Optimize substituents (e.g., piperazine methyl groups) to reduce affinity for non-target kinases .

- Crystallographic studies : Resolve co-crystal structures to identify residues critical for selective binding .

Q. 2.5. How can solid-state stability and polymorphism be characterized?

- DSC/TGA : Determine melting points and thermal degradation profiles .

- X-ray powder diffraction (XRPD) : Identify polymorphic forms and correlate with solubility (e.g., Form I vs. Form II) .

- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Key Methodological Considerations

- Data Validation : Cross-reference NMR, HRMS, and X-ray data to confirm structural integrity .

- Assay Reproducibility : Include positive controls (e.g., ibuprofen for COX-2 assays) and triplicate measurements .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (Reduction, Replacement, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.